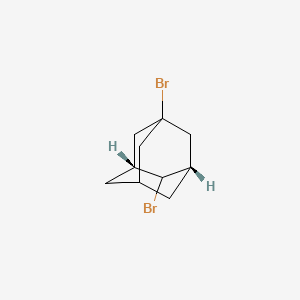

Rel-(1s,3R,4r,5S,7r)-1,4-dibromoadamantane

Description

Rel-(1s,3R,4r,5S,7r)-1,4-dibromoadamantane is a brominated derivative of adamantane, a diamondoid hydrocarbon renowned for its rigid, cage-like structure. The compound features two bromine atoms at the 1- and 4-positions of the adamantane scaffold, imparting distinct electronic and steric properties. Adamantane derivatives are pivotal in pharmaceuticals, materials science, and catalysis due to their thermal stability and unique three-dimensional geometry . The 1,4-dibromo substitution pattern likely enhances electrophilic reactivity while maintaining the structural integrity of the adamantane framework.

Properties

CAS No. |

39646-73-6 |

|---|---|

Molecular Formula |

C10H14Br2 |

Molecular Weight |

294.03 g/mol |

IUPAC Name |

(3R,5S)-1,4-dibromoadamantane |

InChI |

InChI=1S/C10H14Br2/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9H,1-5H2/t6?,7-,8+,9?,10? |

InChI Key |

BPJZBMGMBABTDL-ALPUWHEMSA-N |

Isomeric SMILES |

C1[C@@H]2CC3(C[C@@H](C2Br)CC1C3)Br |

Canonical SMILES |

C1C2CC3CC(C2)(CC1C3Br)Br |

Origin of Product |

United States |

Preparation Methods

1,4-Dibromoadamantane can be synthesized through several methods. One common approach involves the bromination of adamantane using bromine in the presence of a catalyst such as anhydrous ferric chloride or anhydrous ferric bromide . The reaction typically proceeds under controlled conditions to ensure the selective formation of the 1,4-dibromo derivative.

Industrial production methods for 1,4-dibromoadamantane often involve large-scale bromination processes, where adamantane is reacted with bromine in a suitable solvent. The reaction conditions, such as temperature and reaction time, are optimized to maximize yield and purity .

Chemical Reactions Analysis

1,4-Dibromoadamantane undergoes various chemical reactions, including substitution, reduction, and cross-coupling reactions. Some common reactions include:

Substitution Reactions: 1,4-Dibromoadamantane can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.

Reduction Reactions: The compound can be reduced to form 1,4-diadamantane, a derivative with hydrogen atoms replacing the bromine atoms.

Cross-Coupling Reactions: 1,4-Dibromoadamantane can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form various functionalized adamantane derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium glycolate can yield novel unsaturated bicyclo[3.3.1]nonane derivatives .

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:

Rel-(1s,3R,4r,5S,7r)-1,4-dibromoadamantane serves as a versatile building block in organic synthesis. Its adamantane core structure allows for modifications that can lead to the development of novel compounds with desired properties. The bromine substituents can be utilized in cross-coupling reactions to create complex molecules.

2. Catalysis:

The compound has been investigated for its potential role as a catalyst or catalyst precursor in various chemical reactions. Its ability to stabilize transition states may enhance reaction rates and selectivity in synthetic pathways.

Biological Applications

1. Antiviral Activity:

Research indicates that compounds derived from dibromoadamantane structures exhibit antiviral properties. These derivatives have been studied for their effectiveness against viruses such as influenza and HIV. The mechanism often involves the inhibition of viral replication by interfering with viral envelope proteins.

2. Pharmacological Investigations:

The compound is being explored for its potential therapeutic effects in treating neurodegenerative diseases. Its interaction with specific receptors in the brain suggests it may play a role in modulating neurotransmitter systems.

Material Science Applications

1. Polymer Chemistry:

this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. The unique structure provides rigidity and strength to polymer composites.

2. Nanotechnology:

The compound's compatibility with nanoscale materials makes it a candidate for applications in nanotechnology. It can be used as a functionalized surface modifier for nanoparticles or nanostructured materials.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antiviral Properties | Demonstrated significant inhibition of influenza virus replication using dibromoadamantane derivatives. |

| Study 2 | Polymer Composites | Enhanced mechanical strength and thermal stability in polymer blends containing dibromoadamantane. |

| Study 3 | Neuropharmacology | Indicated potential neuroprotective effects in animal models of neurodegeneration when administered with dibromoadamantane derivatives. |

Mechanism of Action

The mechanism of action of 1,4-dibromoadamantane in chemical reactions typically involves the formation of reactive intermediates, such as carbenium ions or radicals, which then undergo further transformations. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Structural Comparison

The rigid adamantane core differentiates 1,4-dibromoadamantane from linear brominated alkanes (e.g., 1,5-dibromopentane in ) and aromatic brominated compounds. Key structural distinctions include:

The adamantane framework confers superior thermal stability and stereochemical rigidity compared to linear alkanes. The 1,4-dibromo substitution may reduce steric hindrance compared to 1,2- or 1,3-isomers, facilitating regioselective reactions .

Physicochemical Properties

Adamantane derivatives generally exhibit higher melting points and lower solubility in polar solvents than linear alkanes. The bromine atoms in 1,4-dibromoadamantane likely increase molecular weight (≈292 g/mol) and polarizability, enhancing halogen bonding interactions. Comparatively:

- 1,5-Dibromopentane: Lower molecular weight (≈228 g/mol), higher volatility, and solubility in non-polar solvents.

- Adamantane derivative () : Chiral centers and aromatic substituents (phenyl/ethylidene) introduce optical activity and π-π interactions absent in 1,4-dibromoadamantane .

Research Findings and Data Gaps

While direct data on 1,4-dibromoadamantane are absent in the provided evidence, trends from analogous compounds suggest:

- Stability : Adamantane’s rigidity may confer greater thermal stability than linear dibromides.

- Reactivity : 1,4-substitution could favor transannular reactions or sterically controlled substitutions.

- Challenges : Synthetic routes to adamantane bromination require precise conditions to avoid cage degradation.

Further experimental studies are needed to confirm these hypotheses.

Biological Activity

Rel-(1s,3R,4r,5S,7r)-1,4-dibromoadamantane is a derivative of adamantane with significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity through various studies and findings.

- Molecular Formula: C10H14Br2

- Molecular Weight: 295.04 g/mol

- IUPAC Name: this compound

The biological activity of dibromoadamantanes has been attributed to their ability to interact with cellular membranes and proteins. The bromine substituents can influence the compound’s lipophilicity and its ability to penetrate biological membranes. This property is crucial for its potential as a therapeutic agent.

Antiviral Properties

Research has indicated that dibromoadamantanes exhibit antiviral activity against several viruses. The mechanism often involves interference with viral entry or replication processes:

- Study Findings:

- A study demonstrated that 1-bromoadamantane derivatives could inhibit the replication of certain viruses by altering membrane fluidity and affecting viral envelope stability .

- Another investigation highlighted that dibromoadamantanes could act as inhibitors of viral neuraminidase, an enzyme critical for viral release from infected cells .

Anticancer Activity

Dibromoadamantanes have also been explored for their anticancer properties:

- Case Study:

Neuroprotective Effects

Emerging research suggests that dibromoadamantanes may have neuroprotective effects:

- Research Insights:

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:

| Parameter | Value |

|---|---|

| Lipophilicity | High (Log P: 4.27) |

| BBB Permeability | No |

| CYP450 Interaction | Inhibitor for CYP2C19 and CYP2C9 |

Summary of Findings

The biological activity of this compound is promising across various domains:

- Antiviral Activity: Effective against certain viral strains.

- Anticancer Potential: Induces apoptosis in cancer cells.

- Neuroprotection: Protects against oxidative stress.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.